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L-CYSTEINE (1-13C; 15N)

Cat. No.: B1580220
M. Wt: 123.13
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Description

Fundamental Principles of Stable Isotope Tracers in Scientific Inquiry

Stable isotope tracing is a powerful technique that utilizes non-radioactive isotopes to track the movement and transformation of molecules within a system. creative-proteomics.com Isotopes are variants of a particular chemical element which differ in neutron number, and consequently in nucleon number. creative-proteomics.com While chemically identical to their more abundant counterparts, the mass difference of stable isotopes like carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (B1214612) (²H) allows them to be distinguished and quantified using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chempep.com

The core principle of this method involves introducing a molecule labeled with a stable isotope into a biological or chemical system. creative-proteomics.com This "tracer" molecule participates in metabolic or chemical reactions just as its unlabeled counterpart would. By analyzing the distribution and incorporation of the isotopic label into various downstream products, researchers can elucidate reaction pathways, determine the rates of metabolic fluxes, and understand the dynamics of molecular interactions. creative-proteomics.comfrontiersin.org For example, by providing cells with ¹³C-labeled glucose, scientists can track how carbon atoms from glucose are incorporated into other molecules like amino acids, lipids, and nucleotides, thereby mapping the intricate network of cellular metabolism. creative-proteomics.com This approach is fundamental to metabolic flux analysis (MFA), which quantifies the rates of reactions in a metabolic network. frontiersin.orgresearchgate.net

Rational Design and Synthesis of L-Cysteine with (1-13C; 15N) Enrichment

The rational design of L-cysteine (1-¹³C; ¹⁵N) is centered on creating a molecule that can provide specific and unambiguous information in analytical experiments. Labeling the carboxyl carbon (C1) with ¹³C and the amino nitrogen with ¹⁵N allows for the simultaneous tracking of both the carbon backbone and the nitrogen group of the amino acid. This dual labeling is particularly advantageous in NMR-based protein studies, as it facilitates the assignment of signals in complex spectra, and in metabolic studies, where it helps to distinguish the fate of different parts of the molecule.

The synthesis of site-specifically labeled amino acids can be achieved through chemical synthesis, enzymatic methods, or a combination of both (chemoenzymatic synthesis). nih.govnih.gov

Chemical Synthesis: This approach offers versatility and allows for the precise placement of isotopic labels. The synthesis would start from simple, commercially available precursors already enriched with the desired isotopes. For L-cysteine (1-¹³C; ¹⁵N), a synthetic route might involve using a ¹³C-labeled cyanide or carbonyl source to construct the carboxylic acid group and a ¹⁵N-labeled ammonia (B1221849) or amine equivalent for the amino group. rsc.org While powerful, chemical synthesis can be complex and may produce a racemic mixture of L- and D-isomers, requiring an additional resolution step to isolate the biologically active L-cysteine. google.com

Enzymatic and Chemoenzymatic Synthesis: These methods leverage the high stereo- and regioselectivity of enzymes to produce the desired L-isomer directly. nih.govgoogle.com A potential strategy could involve an enzyme like O-acetylserine sulfhydrylase, which synthesizes L-cysteine from L-O-acetylserine and a sulfide (B99878) source. nih.gov To achieve the (1-¹³C; ¹⁵N) labeling, the precursor L-serine would need to be synthesized first with the isotopes in the correct positions. Chemoenzymatic strategies combine the flexibility of chemical synthesis for creating the labeled precursors with the specificity of enzymatic reactions for the final steps, offering an efficient route to optically pure, site-specifically labeled amino acids. nih.gov

Overview of Pivotal Applications for L-Cysteine (1-13C; 15N) in Life Sciences and Materials Science

The unique properties of L-cysteine (1-¹³C; ¹⁵N) make it a valuable tool in diverse research fields.

Life Sciences Applications:

In the life sciences, this labeled compound is primarily used to probe biological systems with high precision.

Metabolic Flux Analysis (MFA): L-cysteine (1-¹³C; ¹⁵N) serves as a tracer to quantify the flux through pathways involving cysteine metabolism, such as glutathione (B108866) synthesis. nih.govnih.gov By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can build quantitative models of metabolic networks, which is crucial for understanding diseases like cancer and for metabolic engineering applications. creative-proteomics.comfrontiersin.orgnih.gov

Protein NMR Spectroscopy: In structural biology, incorporating ¹³C and ¹⁵N labeled amino acids into a protein is essential for modern NMR techniques. wikipedia.orgduke.edu These isotopes provide additional NMR-active nuclei that allow for multidimensional experiments (e.g., ¹H-¹⁵N HSQC, HNCA). wikipedia.orgresearchgate.net These experiments are critical for resolving the severe signal overlap in the spectra of large biomolecules, enabling the determination of protein structure, dynamics, and interactions at atomic resolution. nih.govmdpi.com Site-specific labeling with L-cysteine (1-¹³C; ¹⁵N) can be used to probe the local environment and dynamics of specific cysteine residues, which are often involved in critical functions like catalysis and disulfide bond formation. nih.gov

Table 1: Applications of L-Cysteine (1-13C; 15N) in Life Sciences
Application AreaTechniqueInformation ObtainedKey Research Finding
MetabolomicsMass Spectrometry (MS)Quantitative tracing of metabolic pathwaysElucidation of cysteine's contribution to glutathione synthesis and other metabolic networks. nih.gov
Structural BiologyNuclear Magnetic Resonance (NMR)Protein structure, dynamics, and binding interactionsAssignment of backbone and side-chain resonances for specific cysteine residues to define protein folds and active sites. researchgate.netnih.gov
Metabolic Flux Analysis (MFA)13C/15N-MFARates (fluxes) of intracellular metabolic reactionsQuantification of carbon and nitrogen flow through central metabolic pathways, revealing cellular responses to genetic or environmental changes. nih.gov

Materials Science Applications:

The thiol group of cysteine readily binds to the surface of noble metals, making it an excellent capping agent for nanoparticles.

Characterization of Nanomaterials: L-cysteine (1-¹³C; ¹⁵N) is used to functionalize gold nanoparticles (AuNPs). acs.orgresearchgate.netnih.gov By using the isotopically labeled version, researchers can employ solution-state NMR to study the surface chemistry of these nanoparticles in detail. acs.orgnih.gov The ¹³C and ¹⁵N signals provide direct information about the binding environment of the cysteine ligands on the gold surface, revealing how the molecules are arranged and interact with the nanoparticle core. researchgate.netresearchgate.net This is information that is difficult to obtain with other techniques and is critical for designing nanoparticles with specific properties for applications in catalysis, sensing, and nanomedicine. elsevierpure.com For instance, NMR studies using labeled cysteine have identified multiple distinct coordination environments for the amino acid on the surface of a single gold nanoparticle, suggesting binding at different crystallographic sites. acs.orgresearchgate.netnih.gov

Table 2: Application of L-Cysteine (1-13C; 15N) in Materials Science
Application AreaMaterialTechniqueInformation ObtainedKey Research Finding
Nanoparticle Surface ChemistryL-Cysteine-coated Gold Nanoparticles (AuNPs)Solution-state NMR (13C, 15N)Ligand binding environment, surface coordination, and nanoparticle structureIdentification of three distinct coordination environments for cysteine on the gold surface, corresponding to different crystallographic sites. acs.orgnih.gov

Properties

Molecular Weight

123.13

Purity

98%

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment Methodologies for L Cysteine 1 13c; 15n

Chemical Synthesis Pathways for Defined Isotopic Placement

The chemical synthesis of L-cysteine labeled with ¹³C and ¹⁵N offers a high degree of control over the placement of the isotopic labels. evitachem.com These synthetic routes typically involve the use of isotopically enriched starting materials and a series of chemical reactions to construct the target molecule.

One common strategy begins with a precursor already containing the desired isotopic labels. For instance, the synthesis of [1-¹³C] L-cysteine can be achieved by reacting [1-¹³C] L-cysteine with acetic anhydride (B1165640) in the presence of a base like sodium acetate. nih.gov While crystallization of the final product can be challenging, purification via High-Performance Liquid Chromatography (HPLC) can yield the desired N-acetyl-[1-¹³C]cysteine. nih.gov

More complex syntheses can build the amino acid from smaller, isotopically labeled building blocks. For example, palladium-catalyzed C(sp³)–H functionalization of a protected L-alanine derivative can be used to introduce a ¹³C-labeled methyl group. nih.gov This approach, while demonstrated for other amino acids, illustrates the principle of using advanced organic chemistry techniques to achieve site-specific isotopic labeling. The synthesis of L-Cysteine (1-¹³C; ¹⁵N) would require starting materials such as a ¹³C-labeled cyanide or carboxyl source and a ¹⁵N-labeled ammonia (B1221849) or amine equivalent, which are then incorporated into the cysteine backbone through a series of stereocontrolled reactions.

These chemical methods, while often complex and requiring careful purification, provide a reliable means of producing L-cysteine with precisely placed isotopic labels, which is essential for many advanced analytical applications. evitachem.com

Biosynthetic Incorporation Techniques for Isotopic Labeling

Biosynthetic methods provide an alternative and often more cost-effective approach for producing isotopically labeled amino acids. These techniques leverage the natural metabolic machinery of microorganisms or cell-free systems to incorporate stable isotopes from enriched media or precursors into the desired biomolecules. beilstein-journals.orgoup.com

Cultivation of Microorganisms in Isotope-Enriched Media

One widely used biosynthetic method involves cultivating microorganisms, such as Escherichia coli, in a medium where specific nutrients are replaced with their isotopically labeled counterparts. nih.govisotope.comtum.de For the production of L-Cysteine (1-¹³C; ¹⁵N), this would typically involve a minimal medium containing a ¹³C-labeled carbon source, like [1-¹³C]glucose, and a ¹⁵N-labeled nitrogen source, such as (¹⁵N)ammonium chloride. thermofisher.com

The microorganisms take up these labeled precursors and utilize them in their metabolic pathways, leading to the synthesis of amino acids, including L-cysteine, that are enriched with the stable isotopes. nih.govnih.gov The efficiency of incorporation can be very high, often exceeding 98%. thermofisher.com To enhance the production of a specific amino acid like L-cysteine, the host microorganism can be genetically engineered to overexpress key enzymes in the cysteine biosynthesis pathway. tum.de

Following cultivation, the labeled L-cysteine can be harvested from the cells or the culture medium. This method is particularly advantageous for producing uniformly labeled proteins, where all amino acid residues are isotopically enriched. oup.com

Table 1: Key Components for Biosynthetic Labeling of L-Cysteine in Microorganisms

ComponentIsotopic FormPurpose
Carbon Source[1-¹³C]GlucoseProvides the carbon backbone, with the ¹³C label incorporated at the C1 position of glucose, which can then be traced through metabolic pathways.
Nitrogen Source(¹⁵N)Ammonium ChlorideProvides the nitrogen atom for the amino group of L-cysteine.
Sulfur SourceSodium ThiosulfateProvides the sulfur atom for the thiol group of L-cysteine. tum.de
Host OrganismEscherichia coli (often genetically modified)The biological system that carries out the synthesis of the labeled amino acid. isotope.comtum.de

Cell-Free Protein Synthesis Systems Utilizing Labeled Precursors

Cell-free protein synthesis (CFPS) offers a powerful and highly controllable alternative to in-vivo expression systems for producing isotopically labeled proteins and their constituent amino acids. isotope.comnih.govsigmaaldrich.comwikipedia.org In a CFPS system, the cellular machinery for transcription and translation is extracted from cells (commonly E. coli) and used to produce proteins in a test tube. synthelis.comwikipedia.org

A key advantage of CFPS for isotopic labeling is the direct control over the reaction environment. sigmaaldrich.comwikipedia.org This allows for the efficient incorporation of labeled amino acids into a target protein without the complexities of cellular metabolism and growth. synthelis.comnih.gov To produce a protein containing L-Cysteine (1-¹³C; ¹⁵N), this specific labeled amino acid is added directly to the cell-free reaction mixture along with the other required amino acids (which can be either labeled or unlabeled). isotope.comnih.gov

This method is highly efficient in its use of expensive isotopically labeled compounds because the synthesis is directed only towards the protein of interest, avoiding the waste associated with the synthesis of other cellular proteins in living cells. synthelis.com Furthermore, CFPS systems can be optimized to prevent metabolic scrambling of amino acids, ensuring that the isotopic label remains at the intended position. nih.gov This makes CFPS an ideal choice for producing proteins with selectively labeled amino acids for detailed structural and functional studies using NMR spectroscopy. synthelis.comnih.gov

Quantitative Assessment of Isotopic Purity and Positional Isomerism

Following the synthesis or biosynthesis of L-Cysteine (1-¹³C; ¹⁵N), it is imperative to verify the isotopic enrichment and confirm the precise location of the labels. This is crucial to ensure the accuracy of subsequent experiments that rely on the isotopic signature of the compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques employed for this purpose. nih.govvliz.be

Mass Spectrometry-Based Verification of Isotopic Enrichment

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it an ideal tool for verifying isotopic enrichment. smolecule.comnih.gov When L-Cysteine is labeled with ¹³C and ¹⁵N, its molecular weight increases accordingly, and this mass shift is readily detectable by MS. smolecule.com

High-resolution mass spectrometry, such as that performed on Fourier-transform ion cyclotron resonance (FTICR) or Orbitrap mass analyzers, can provide highly accurate mass measurements, allowing for the confident identification of isotopically labeled molecules. nih.govunc.eduacs.org Tandem mass spectrometry (MS/MS) can further be used to fragment the labeled L-cysteine molecule. plos.orgnih.gov By analyzing the masses of the resulting fragment ions, researchers can confirm the location of the isotopic labels within the molecule. plos.org For instance, fragmentation of L-Cysteine (1-¹³C; ¹⁵N) would yield specific fragments whose masses would indicate that the ¹³C is in the carboxyl group and the ¹⁵N is in the amino group.

Isotopic labeling with acrylamide (B121943) derivatives followed by LC-MS/MS analysis is another approach used for the relative quantification of cysteine-containing peptides and can be adapted to verify labeling in the free amino acid. unc.edu

Table 2: Mass Spectrometry Techniques for Isotopic Analysis

TechniqueApplicationKey Findings
High-Resolution Mass Spectrometry (e.g., FTICR, Orbitrap)Determination of accurate mass and isotopic enrichment. nih.govunc.eduProvides precise mass-to-charge ratio, confirming the incorporation of ¹³C and ¹⁵N isotopes.
Tandem Mass Spectrometry (MS/MS)Positional analysis of isotopic labels. plos.orgnih.govFragmentation patterns reveal the specific location of the labels within the L-cysteine molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and analysis of labeled compounds in complex mixtures. unc.edunih.govAllows for the quantification of labeled L-cysteine and its metabolic products in biological samples.

Nuclear Magnetic Resonance Spectroscopic Confirmation of Labeling Sites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and is uniquely suited for confirming the position of isotopic labels. acs.orgresearchgate.netacs.orgnih.gov The incorporation of ¹³C and ¹⁵N, which are NMR-active nuclei, into L-cysteine allows for a variety of NMR experiments to be performed.

One-dimensional ¹³C and ¹⁵N NMR spectra will show signals corresponding to the labeled atoms, directly confirming their presence. More sophisticated two-dimensional heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can be used to establish connectivity between the isotopic labels and adjacent protons. acs.orgnih.gov For L-Cysteine (1-¹³C; ¹⁵N), an HSQC experiment would show a correlation between the ¹⁵N nucleus and the alpha-proton, and specific long-range correlation experiments could link the ¹³C-labeled carboxyl group to nearby protons, thus unambiguously confirming the labeling sites.

Furthermore, techniques like 13C–13C INADEQUATE can be used if multiple carbon atoms are labeled, providing direct evidence of carbon-carbon bond connectivity. acs.org The chemical shifts of the labeled nuclei can also provide information about the local chemical environment. acs.orgnih.gov

Table 3: NMR Spectroscopy Techniques for Positional Isomerism Confirmation

TechniqueApplicationExpected Outcome for L-Cysteine (1-¹³C; ¹⁵N)
1D ¹³C NMRDetection of ¹³C label.A signal at the chemical shift corresponding to a carboxyl carbon.
1D ¹⁵N NMRDetection of ¹⁵N label.A signal at the chemical shift corresponding to an amino nitrogen.
2D ¹H-¹⁵N HSQCCorrelation of ¹⁵N with attached protons. nih.govA cross-peak correlating the ¹⁵N nucleus with the alpha-proton of cysteine.
2D ¹H-¹³C HSQC/HMBCCorrelation of ¹³C with nearby protons. acs.orgLong-range correlations from the ¹³C-labeled carboxyl carbon to the alpha- and beta-protons.

Advanced Spectroscopic Applications of L Cysteine 1 13c; 15n in Structural Biology and Material Science

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

The introduction of ¹³C and ¹⁵N isotopes into L-cysteine is fundamental to overcoming the limitations of studying complex systems by NMR. chemie-brunschwig.ch These isotopes possess a nuclear spin of ½, making them NMR-active, and their presence allows for the use of powerful heteronuclear NMR experiments that can resolve spectral overlap and provide detailed structural and dynamic information. chemie-brunschwig.chacs.org The availability of ¹⁵N and ¹³C labeled proteins has revolutionized the study of protein dynamics and conformation, enabling the development of triple-resonance experiments for more efficient and reliable assignments. chemie-brunschwig.ch

In solution-state NMR, isotopic labeling of amino acids like cysteine is crucial for studying the structure and function of proteins and peptides. For instance, in the study of the human K-Ras protein harboring an oncogenic G12C mutation, ¹³C/¹⁵N labeling was essential for the assignment of backbone ¹H, ¹⁵N, and ¹³C resonances. nih.gov Such assignments are the first step in detailed structural analysis, allowing researchers to map binding sites and characterize conformational changes upon interaction with other molecules. nih.gov The chemical shifts of the labeled nuclei are highly sensitive to their local electronic environment, providing insights into secondary structure and solvent exposure. nih.gov

The interaction of L-cysteine with material surfaces, such as gold nanoparticles, has been extensively studied using solution NMR. nih.govacs.org By using ¹³C and ¹⁵N-labeled cysteine, researchers can distinguish the signals of cysteine bound to the nanoparticle from any free cysteine in the solution. nih.govacs.orgresearchgate.net Studies have revealed that cysteine can adopt multiple, distinct chemical environments on a gold nanoparticle surface, which can be resolved and characterized through the unique chemical shifts of the labeled ¹³C and ¹⁵N atoms. nih.govrsc.org This provides invaluable information on the nature of the ligand shell and the binding modes of the amino acid to the metal surface. rsc.org

Solid-state NMR (ssNMR) is an indispensable technique for studying non-crystalline, insoluble, or large molecular weight systems that are intractable by solution NMR or X-ray crystallography. sigmaaldrich.com This includes membrane proteins, protein fibrils, and biomaterials. sigmaaldrich.comdntb.gov.ua Isotope labeling with ¹³C and ¹⁵N is often a prerequisite for ssNMR studies of biomolecules to enhance sensitivity and to enable the use of correlation experiments for resonance assignment and structure determination. sigmaaldrich.com

In heterogeneous systems, such as L-cysteine functionalized nanoparticles, ssNMR can provide atomic-level information about the structure and dynamics of the cysteine ligands in the condensed phase. openmedscience.com The ability to selectively label specific sites, such as the 1-¹³C and ¹⁵N positions in cysteine, simplifies complex spectra and allows for the measurement of specific distances and torsion angles through recoupling experiments, providing key structural constraints. sigmaaldrich.com While challenging, ssNMR of isotopically labeled systems can reveal details about molecular processes and structure in complex environments like cell walls or protein aggregates. sigmaaldrich.com

The power of isotopic labeling is fully realized through a suite of multidimensional NMR experiments that correlate the spins of different nuclei. The use of L-cysteine (1-¹³C; ¹⁵N) and other labeled variants enables these advanced applications.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹⁵N or ¹H-¹³C HSQC experiment is a cornerstone of biomolecular NMR. nih.govuzh.ch It generates a 2D spectrum with peaks corresponding to each ¹H atom directly bonded to a ¹⁵N or ¹³C atom, dramatically reducing signal overlap compared to a 1D ¹H spectrum. nih.govscience.gov In studies of ¹³C/¹⁵N-labeled cysteine on gold nanoparticles, ¹H-¹³C HSQC spectra clearly resolved three distinct sets of cross-peaks, indicating that the cysteine ligands occupied three different chemical environments on the nanoparticle surface. rsc.org

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This experiment is used to establish direct carbon-carbon connectivities. nih.govacs.orgresearchgate.net While typically used for natural abundance samples, it is exceptionally powerful for uniformly ¹³C-labeled molecules. In the analysis of cysteine-coated gold nanoparticles, a ¹³C-¹³C INADEQUATE spectrum correlated the signals of neighboring carbon atoms, confirming the covalent bond network and helping to assign the distinct Cα and Cβ signals for each of the three identified cysteine species. rsc.org

Diffusion-Ordered Spectroscopy (DOSY): DOSY is an NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which is related to their size and shape. nih.govacs.orgresearchgate.net For ¹³C-labeled cysteine on gold nanoparticles, ¹³C-DOSY experiments confirmed that all observed cysteine signals were associated with the same diffusion coefficient as the nanoparticles, proving they were stably bound and not free in solution. rsc.org

Table 1: Specialized NMR Experiments for L-Cysteine (1-¹³C; ¹⁵N) Analysis This interactive table summarizes the principles and findings from specialized NMR experiments.

Experiment Principle Information Gained for Labeled L-Cysteine
HSQC Correlates chemical shifts of a proton with a directly bonded heteronucleus (¹³C or ¹⁵N). Resolves individual cysteine signals in complex systems. Identifies distinct binding environments and conformational states through unique chemical shifts of the N-H and Cα-H groups. rsc.orguzh.ch
INADEQUATE Correlates the chemical shifts of directly bonded ¹³C-¹³C pairs via double quantum coherence. Confirms the covalent bond structure of the cysteine backbone and sidechain. Helps in the sequential assignment of resonances in peptides and proteins. nih.govrsc.org
DOSY Separates NMR signals based on the diffusion rate of molecules in solution. Confirms the stable attachment of cysteine to larger entities like nanoparticles by showing that both have the same diffusion coefficient. acs.orgresearchgate.netrsc.org

Mass Spectrometry (MS) in Molecular Characterization and Interaction Profiling

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. The use of stable isotope-labeled compounds like L-cysteine (1-¹³C; ¹⁵N) significantly enhances its capabilities, particularly in quantitative proteomics and metabolomics. otsuka.co.jpbuchem.com The known mass difference between the labeled and unlabeled compound allows the labeled version to be used as an ideal internal standard for accurate quantification. labstandards.eu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. When analyzing complex biological samples, the presence of an internal standard with a known isotopic composition, such as L-cysteine (1-¹³C; ¹⁵N), is invaluable. The mass of this labeled compound is precisely known (differing from the unlabeled version by approximately 2.00 Da due to one ¹³C and one ¹⁵N).

In LC-MS analyses, the labeled standard will co-elute with its unlabeled counterpart but will be clearly resolved in the mass spectrum. juniperpublishers.comresearchgate.net This allows for unambiguous identification and precise quantification of the endogenous L-cysteine, even in a complex matrix. For example, in a study analyzing L-cysteine, the mass spectrum exhibited the molecular ion peak at m/z 122 for the unlabeled molecule; a (1-¹³C; ¹⁵N) labeled version would be expected at m/z 124. juniperpublishers.com This clear mass separation facilitates accurate peak area comparison for quantitative studies. juniperpublishers.comresearchgate.net

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment (daughter) ions. mdpi.com This technique is essential for structural elucidation. Using isotopically labeled precursors like L-cysteine (1-¹³C; ¹⁵N) is a powerful method for verifying fragmentation pathways. acs.orgnist.govnih.gov

When the labeled parent ion is fragmented, the ¹³C and ¹⁵N atoms act as markers. By observing which fragment ions have an increased mass, researchers can determine which parts of the original molecule are retained in each fragment. nist.govnih.govacs.org For protonated L-cysteine, major fragmentation pathways include the neutral loss of water and carbon monoxide, and the cleavage of C-S and S-S bonds (in its oxidized form, cystine). mdpi.com For L-cysteine (1-¹³C; ¹⁵N), a fragment containing both the carboxyl carbon and the amino nitrogen would show a mass shift of +2 Da, while a fragment containing only one of these labeled atoms would show a shift of +1 Da. This allows for the confident assignment of fragment ion structures and the elucidation of complex dissociation mechanisms. acs.orgnih.gov

Table 2: Representative Fragmentation of L-Cysteine and the Effect of (1-¹³C; ¹⁵N) Labeling This interactive table shows key fragment ions of protonated L-cysteine in MS/MS and the expected mass shift with isotopic labeling.

Parent Ion (unlabeled) Key Fragment Ion (unlabeled) Expected m/z (unlabeled) Expected m/z with (1-¹³C; ¹⁵N) label Labeled Atoms in Fragment
[C₃H₈NO₂S]⁺ [C₂H₆NS]⁺ 76.02 77.02 ¹⁵N
[C₃H₈NO₂S]⁺ [CH₂NO₂]⁺ 60.00 62.00 ¹³C, ¹⁵N
[C₃H₈NO₂S]⁺ [C₃H₆NO₂S]⁺ (Loss of H₂) 119.03 121.03 ¹³C, ¹⁵N

Table 3: Compound Names Mentioned in Article

Compound Name Chemical Formula
L-Cysteine C₃H₇NO₂S
L-Cysteine (1-¹³C; ¹⁵N) C₂¹³CH₇¹⁵NO₂S
Gold Au
Tetrachloroauric acid HAuCl₄
Sodium borohydride NaBH₄
K-Ras protein Not applicable
Cystine C₆H₁₂N₂O₄S₂
Carbon monoxide CO

Isotopic Abundance Ratio Analysis in Complex Mixtures

The strategic incorporation of stable isotopes into molecules like L-cysteine provides a powerful analytical tool for scientists. Specifically, L-Cysteine (1-13C; 15N) serves as an invaluable tracer and internal standard for isotopic abundance ratio analysis in complex biological and material science matrices. This technique leverages the mass difference between the labeled compound and its naturally abundant (light) counterpart to achieve precise quantification and to probe molecular interactions and transformations. oup.com

In mass spectrometry (MS), molecules are sorted based on their mass-to-charge ratio (m/z). The natural abundance of heavier isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is low (approx. 1.1% and 0.37%, respectively). oup.com By synthesizing L-cysteine with a ¹³C atom at the first carbon position (C1) and a ¹⁵N atom, a "heavy" version of the amino acid is created with a predictable mass shift compared to the unlabeled molecule. When a known quantity of this heavy, labeled L-cysteine is introduced into a sample, it behaves chemically and physically identically to the endogenous, light L-cysteine through extraction, purification, and ionization processes.

The mass spectrometer, however, can easily distinguish between the light and heavy forms. By comparing the signal intensity (peak area) of the heavy isotope-labeled L-cysteine to that of the native L-cysteine, researchers can determine the absolute or relative quantity of the amino acid in the original mixture. oup.comwikipedia.org This ratio of heavy to light signals allows for highly accurate quantification, overcoming variations in sample preparation and instrument response. oup.com This method, broadly known as isotope dilution mass spectrometry, is a cornerstone of quantitative proteomics and metabolomics. wikipedia.orgnih.gov

Research Findings in Structural Biology

In structural biology and particularly in metabolomics, isotopic abundance ratio analysis with labeled amino acids is critical for mapping metabolic pathways and understanding cellular physiology. By supplying cells or organisms with L-Cysteine (1-13C; 15N), researchers can trace the journey of the labeled carbon and nitrogen atoms as they are incorporated into other molecules. nih.govnih.gov

A notable study investigated the metabolic fate of L-cysteine in the protozoan parasite Entamoeba histolytica, a microbe for which this amino acid is crucial for survival and growth. nih.gov The researchers cultured the parasite in a medium containing [U-¹³C₃, ¹⁵N]L-cysteine and analyzed the cellular metabolites over time using capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS). nih.gov The analysis of isotopic abundance ratios revealed not only the rate of cysteine consumption but also its conversion into other key metabolites. nih.gov

Below is a table summarizing the relative peak areas of selected labeled metabolites detected in E. histolytica after introducing the isotope-labeled L-cysteine.

Table 1: Isotopic Labeling of L-Cysteine Metabolites in E. histolytica This table shows the relative peak areas (RPA) of key metabolites derived from [U-¹³C₃, ¹⁵N]L-cysteine at different time points, indicating the flow of the isotopic labels through the metabolic network. Data is adapted from a study on L-cysteine metabolism in E. histolytica. nih.gov

Metabolite (Labeled)Time Point 0 hr (RPA)Time Point 3 hr (RPA)Time Point 9 hr (RPA)Time Point 24 hr (RPA)
L-Cysteine0.029.519.79.8
L-Cystine0.03.24.55.1
L-Alanine0.00.050.150.25

Research Findings in Material Science

The application of isotope-labeled compounds extends beyond biology into material science, particularly in the characterization of nanomaterials. L-cysteine is frequently used as a capping agent to stabilize gold nanoparticles (AuNPs), and understanding the interface between the organic ligand and the metal surface is crucial for designing functional nanomaterials. researchgate.netacs.org

Solution NMR spectroscopy, in conjunction with isotope labeling, has been employed to elucidate the surface structure of L-cysteine-coated ultrasmall gold nanoparticles. researchgate.netacs.org In one study, researchers synthesized AuNPs using L-cysteine that was isotopically labeled with ¹³C and ¹⁵N. By analyzing various NMR spectra (e.g., ¹H-¹³C HSQC), they were able to probe the coordination environment of the cysteine ligands on the gold surface. acs.org The analysis revealed that the cysteine molecules were not in a single, uniform environment. Instead, the signals corresponding to the carbon atoms of cysteine were split, indicating that the ligands occupied different types of crystallographic sites on the nanoparticle surface. researchgate.net

The isotopic abundance ratio analysis, in this case through NMR chemical shifts, provided high-resolution data on the ligand-nanoparticle interface.

Table 2: Coordination Environments of L-Cysteine on Gold Nanoparticle Surface This table summarizes findings from an NMR study on ultrasmall gold nanoparticles (1.8 nm diameter) coated with ¹³C and ¹⁵N labeled L-cysteine. The distinct chemical shifts observed for the labeled carbon atom attached to the sulfur (β-C) suggest multiple binding configurations at the gold surface. researchgate.netacs.org

Observed Signal for Labeled Carbon (β-C)Inferred Coordination EnvironmentSignificance
Signal 1 (Major)Primary crystallographic siteRepresents the most common binding mode of cysteine on the AuNP surface.
Signal 2 (Minor)Secondary crystallographic siteIndicates cysteine binding at less common facets or edge/corner sites.
Signal 3 (Minor)Tertiary crystallographic siteSuggests a third distinct binding environment, contributing to the overall surface complexity.

This detailed structural information, made accessible through isotopic labeling, is vital for understanding how the synthesis conditions influence the surface chemistry of nanoparticles and, consequently, their stability, catalytic activity, and biocompatibility. researchgate.net

Metabolic Tracing and Fluxomics with L Cysteine 1 13c; 15n

Quantitative Isotope Tracing in Cellular and Organismal Metabolism

The use of stable isotopes, such as in L-Cysteine (1-¹³C; ¹⁵N), is central to metabolic flux analysis, which quantifies the rates of metabolic reactions. nih.govbiorxiv.org By introducing the labeled cysteine into a biological system, researchers can follow the labeled carbon and nitrogen atoms as they are incorporated into various metabolites. acs.org This methodology enables a global view of the cellular fate of the precursor metabolite, allowing for the detection and quantification of isotope labeling in a wide array of downstream products. acs.org This approach has been instrumental in understanding how metabolic networks are structured and regulated in both normal physiological states and in diseases. nih.govnih.gov

Assessment of L-Cysteine Uptake, Utilization, and Turnover Rates

The application of isotopically labeled L-cysteine, such as L-[1-¹³C]cysteine, has been pivotal in determining the kinetics of cysteine metabolism in vivo. pnas.orgpnas.orgnih.gov Studies in humans have utilized this tracer to measure plasma cysteine flux, which is the rate at which cysteine enters and leaves the plasma pool. For instance, in a study involving healthy adults, the plasma flux of cysteine was measured to understand its relationship with whole blood glutathione (B108866) (GSH) synthesis. pnas.orgpnas.org

In a study comparing septic pediatric patients to controls, L-[1-¹³C]cysteine was infused to determine plasma cysteine fluxes. The septic patients exhibited significantly increased plasma cysteine fluxes compared to the control group, indicating a higher turnover rate of cysteine during sepsis. nih.gov This highlights how disease states can alter the demand for and utilization of this critical amino acid.

Furthermore, the turnover rate of proteins can be monitored by measuring the incorporation and loss of stable isotope tracers. scispace.com While methods using ¹⁵N-glycine, ¹³C-lysine, and ²H₅-phenylalanine are common for whole-body protein turnover, labeled cysteine provides specific insights into the dynamics of sulfur-containing amino acids. nih.gov

De Novo Synthesis Pathways and Isotopic Redistribution

By using tracers like L-Cysteine (1-¹³C; ¹⁵N), researchers can track the redistribution of the labeled carbon and nitrogen atoms. nih.govbiorxiv.org For example, the ¹³C label can be followed into various downstream metabolites, while the ¹⁵N label allows for the tracking of nitrogen fate in amino acid and nucleotide biosynthesis. nih.govacs.org This dual-labeling approach provides a more comprehensive picture of metabolic flows compared to single-isotope tracing. nih.gov

Studies in various organisms, from bacteria to humans, have employed ¹³C and ¹⁵N co-labeling experiments to quantify both carbon and nitrogen fluxes simultaneously. nih.govbiorxiv.org This has been particularly insightful in understanding the central role of certain amino acids, like glutamate, as hubs for nitrogen distribution within the cell. nih.gov

Identification and Quantification of Downstream Metabolites

L-Cysteine is a precursor to a variety of biologically important molecules. medchemexpress.commedchemexpress.com Isotope tracing with L-Cysteine (1-¹³C; ¹⁵N) enables the identification and quantification of these downstream metabolites, providing a direct measure of the flux through different metabolic branches.

Key downstream metabolites that can be traced include:

Glutathione (GSH): A major intracellular antioxidant, synthesized from glutamate, cysteine, and glycine. nih.gov Tracing the incorporation of labeled cysteine into GSH allows for the determination of its synthesis rate. pnas.orgpnas.org

Taurine (B1682933): An amino acid with roles in various physiological processes, synthesized from cysteine. medchemexpress.commedchemexpress.com

Hydrogen Sulfide (B99878) (H₂S): A gaseous signaling molecule produced from cysteine. medchemexpress.commedchemexpress.com

Pyruvate: Cysteine can be catabolized to pyruvate, which can then enter central carbon metabolism. uomustansiriyah.edu.iq

By measuring the isotopic enrichment in these and other metabolites, researchers can construct detailed maps of metabolic pathways and quantify the flow of carbon and nitrogen from cysteine. acs.orgnih.gov

Elucidation of Specific Biochemical Pathways

The use of L-Cysteine (1-¹³C; ¹⁵N) provides a powerful lens through which to examine specific biochemical pathways in detail. By tracing the labeled atoms, it is possible to delineate the flow of metabolites and understand how different pathways are interconnected and regulated.

Sulfur Amino Acid Metabolism and Interconversions

Sulfur-containing amino acids, primarily methionine and cysteine, are interlinked through a complex metabolic network. researchgate.net Methionine, an essential amino acid, can be converted to homocysteine, which then stands at a critical metabolic branch point. physiology.org Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine. physiology.orgcambridge.org

Isotope tracing studies have been fundamental in elucidating the dynamics of this pathway. By infusing labeled methionine, researchers can trace its conversion to homocysteine and subsequently to cysteine, a process known as transsulfuration. physiology.org Conversely, using labeled cysteine allows for the study of its downstream metabolism and its role in sparing the requirement for dietary methionine. cambridge.org These studies have shown that the gastrointestinal tract is a significant site of sulfur amino acid metabolism, contributing substantially to whole-body transmethylation and transsulfuration. cambridge.org

The catabolism of cysteine itself can proceed through several routes, including desulfuration pathways that release the sulfur as hydrogen sulfide (H₂S) or oxidative pathways that lead to the formation of taurine and sulfate. nih.gov The relative flux through these pathways is influenced by the availability of cysteine. nih.gov

Glutathione and Taurine Biosynthesis Pathways

Cysteine availability is often the rate-limiting factor for the synthesis of glutathione (GSH), a critical antioxidant. pnas.orgpnas.orgnih.gov Isotope tracing with labeled cysteine is the definitive method for measuring the rate of GSH synthesis in vivo. pnas.orgpnas.org

In a study involving healthy men, a primed, constant intravenous infusion of L-[1-¹³C]cysteine was used to measure the fractional and absolute synthesis rates of whole blood GSH. pnas.orgpnas.orgnih.gov The results demonstrated that restricting the dietary supply of sulfur amino acids significantly slows the rate of GSH synthesis. pnas.orgpnas.orgnih.gov This highlights the direct link between dietary cysteine intake and the capacity to maintain cellular antioxidant defenses.

Similarly, the synthesis of taurine from cysteine can be investigated using isotopic tracers. physiology.org Cysteine is first oxidized to cysteine sulfinate by the enzyme cysteine dioxygenase (CDO), a key regulatory step. physiology.org Cysteine sulfinate is then decarboxylated to hypotaurine, which is subsequently oxidized to taurine. physiology.org Studies in cultured astrocytes have shown that the activity of CDO is dependent on the intracellular cysteine concentration, making it a crucial control point for taurine synthesis. physiology.org Furthermore, under conditions of hyperosmotic stress, the net production of taurine increases, underscoring its role as an organic osmolyte. physiology.org

Table of Research Findings on Glutathione Synthesis Rates Using Labeled Cysteine

Study PopulationTracer UsedKey Findings on Glutathione (GSH) SynthesisReference
Healthy Adult MalesL-[1-¹³C]cysteineFractional synthesis rate of whole blood GSH was 0.65 per day on an adequate diet, decreasing to 0.49 per day on a sulfur amino acid-free diet. Absolute synthesis rate decreased from 747 to 579 µmol·L⁻¹·day⁻¹. pnas.orgpnas.orgnih.gov
Septic Pediatric Patients vs. ControlsL-[1-¹³C]cysteineAbsolute rates of GSH synthesis in whole blood were significantly decreased in septic patients (368 µmol·L⁻¹·day⁻¹) compared to controls (909 µmol·L⁻¹·day⁻¹). nih.gov
Adolescents with Type 1 Diabetes vs. Healthy Controls²H₂-cysteineFractional synthesis rate of erythrocyte GSH was 83%/day in healthy adolescents. The absolute synthesis rate of glutathione was significantly higher in poorly controlled diabetic patients. diabetesjournals.org

Characterization of Cysteine Adducts and Derivatives (e.g., Thiazolidine (B150603) formation)

The unique isotopic signature of L-Cysteine (1-¹³C; ¹⁵N) is instrumental in identifying and characterizing its various adducts and derivatives formed within complex biological systems. The stable isotopes act as tracers, allowing researchers to follow the cysteine backbone through various biochemical reactions.

A significant application of this labeled compound is in studying the formation of thiazolidine derivatives. Cysteine is known to react non-enzymatically or enzymatically with various endogenous and exogenous aldehydes to form thiazolidine-4-carboxylic acids. nih.govacs.org This reaction serves as a mechanism for detoxifying reactive aldehydes and can also act as a storage form of cysteine. nih.govnih.gov

In metabolic tracing studies using isotopically labeled cysteine, such as [U-¹³C₃, ¹⁵N]L-cysteine, researchers have successfully characterized novel metabolic pathways. For instance, when introduced into the culture of the protozoan parasite Entamoeba histolytica, the labeled cysteine was rapidly converted into several derivatives. nih.govnih.gov Using capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS), the labeled metabolites were distinguished from their unlabeled counterparts by their increased mass. nih.gov This allowed for the unequivocal identification of condensation products of cysteine with various aldehydes. nih.govniph.go.jp

Detailed Research Findings: A study on E. histolytica metabolism using [U-¹³C₃, ¹⁵N]L-cysteine demonstrated the formation of three key thiazolidine derivatives. The mass shift caused by the isotopic labels confirmed that these metabolites originated from the supplemented labeled cysteine. nih.govresearchgate.net

Table 1: Labeled Cysteine Derivatives Identified in E. histolytica Tracing Studies

Identified Labeled Metabolite Condensation Product Of Function Reference
Thiazolidine-4-carboxylic acid (T4C) L-Cysteine and Formaldehyde L-cysteine storage, aldehyde detoxification, defense against oxidative stress nih.govnih.govresearchgate.net
2-methyl-thiazolidine-4-carboxylic acid (MT4C) L-Cysteine and Acetaldehyde L-cysteine storage, aldehyde detoxification, defense against oxidative stress nih.govnih.govresearchgate.net
2-ethyl-thiazolidine-4-carboxylic acid (ET4C) L-Cysteine and Propionaldehyde L-cysteine storage, aldehyde detoxification nih.govresearchgate.net

The use of L-Cysteine (1-¹³C; ¹⁵N) would similarly allow for the tracking of the carboxyl carbon and the amino nitrogen, confirming their retention in the resulting thiazolidine ring structure. This tracing ability is crucial for elucidating complex metabolic networks and understanding the physiological roles of such cysteine derivatives in various organisms. nih.govsemanticscholar.org

Isotope Dilution Methods for Absolute Quantification of Metabolites

Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving absolute quantification of metabolites due to its high precision and accuracy. nih.govuniovi.es The method relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). nottingham.ac.uk L-Cysteine (1-¹³C; ¹⁵N) is an ideal internal standard for the quantification of endogenous, unlabeled L-cysteine and its metabolites.

The principle involves adding a known amount of the labeled standard, L-Cysteine (1-¹³C; ¹⁵N), to a biological sample. nottingham.ac.uk The labeled IS is chemically identical to the endogenous analyte and therefore behaves identically during sample extraction, derivatization, and chromatographic separation, correcting for any sample loss or matrix effects. nih.govoup.com

During mass spectrometry analysis, the instrument distinguishes between the endogenous analyte and the labeled internal standard based on their mass-to-charge (m/z) ratio. The endogenous L-cysteine will have a monoisotopic mass of approximately 121.02 Da, while the L-Cysteine (1-¹³C; ¹⁵N) internal standard will have a mass of approximately 123.02 Da (a +2 Da shift). The ratio of the signal intensity of the endogenous analyte to the known concentration of the internal standard is used to calculate the absolute concentration of the analyte in the original sample. nih.govuniovi.es

Table 2: Principle of Isotope Dilution Mass Spectrometry using L-Cysteine (1-¹³C; ¹⁵N)

Compound Labeling Molecular Formula Approximate Mass (Da) Role in IDMS
L-Cysteine Unlabeled (Endogenous) C₃H₇NO₂S 121.02 Analyte
L-Cysteine (1-¹³C; ¹⁵N) ¹³C at C-1, ¹⁵N ¹²C₂¹³CH₇¹⁵NO₂S 123.02 Internal Standard

Detailed Research Findings: Numerous studies have employed isotope dilution methods for the accurate quantification of cysteine and related metabolites in various biological matrices like plasma, urine, and cerebrospinal fluid. oup.comd-nb.info For example, a method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with a deuterated standard was developed to quantify a cysteine S-conjugate in wine, achieving a limit of quantification of 10 µg/L. nih.govacs.org Another comprehensive method allowed for the simultaneous quantification of 17 metabolites in the methionine cycle, including cysteine, using their respective stable isotope-labeled internal standards. d-nb.info These studies highlight the robustness and sensitivity of the isotope dilution technique. The use of a well-characterized standard like L-Cysteine (1-¹³C; ¹⁵N) ensures the highest level of analytical specificity and is crucial for large-scale clinical and metabolomics studies where accurate quantification is paramount. nih.goveurisotop.com

Proteomic Applications Utilizing L Cysteine 1 13c; 15n for Protein Dynamics and Quantification

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling strategy that utilizes stable isotope-labeled amino acids to tag proteins in vivo. mdpi.comthermofisher.comckgas.com In this method, cells are cultured in a medium where a standard "light" amino acid is replaced by its "heavy" isotopic counterpart, such as L-Cysteine (1-¹³C; ¹⁵N). acs.orgthermofisher.com As cells grow and synthesize new proteins, the heavy amino acid is incorporated into the proteome. ckgas.comthermofisher.com

Differential Protein Expression Analysis

SILAC, in conjunction with L-Cysteine (1-¹³C; ¹⁵N), is a powerful technique for the differential analysis of protein expression between two or more cell populations. thermofisher.comthermofisher.com For instance, one cell population can be grown in a "light" medium containing standard L-cysteine, while another is grown in a "heavy" medium with L-Cysteine (1-¹³C; ¹⁵N). After a specific treatment or at different developmental stages, the cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. plos.org

The mass difference between peptides containing the light and heavy isotopes allows for the precise quantification of the relative abundance of each protein. acs.org This approach has been successfully employed to study the cellular response to various stimuli, such as exposure to nanoparticles, and to identify proteins with altered expression levels. plos.org For example, a SILAC-based proteomic analysis of human lung cells exposed to copper oxide nanoparticles identified 84 proteins with significantly altered expression. plos.org

A specialized application of this is Cysteine-SILAC, which focuses specifically on cysteine-containing peptides. This method was used to investigate the formation of bispecific antibodies, ensuring the correct pairing of heavy and light chains by tracking the "heavy" and "light" cysteine residues. acs.org In one study, an antibody was metabolically labeled with ¹³C₃,¹⁵N-cysteine, resulting in a theoretical mass increase of 128.0 Da for the fully labeled antibody containing 32 cysteine residues. acs.org

Table 1: Examples of Differential Protein Expression Analysis using Labeled Cysteine
Study FocusLabeling StrategyKey FindingsReference
Human lung cell response to CuO nanoparticlesSILAC with labeled arginine and lysine (B10760008)Identified 84 proteins with significant expression changes (48 increased, 36 decreased). plos.org
Bispecific antibody formationCysteine-SILAC with ¹³C₃,¹⁵N-cysteineConfirmed preservation of native heavy-light chain pairing. acs.org
Arsenite toxicity in human skin fibroblastsSILAC with labeled lysine and arginineQuantified 3880 proteins, with 130 showing significant alterations. nih.gov

Measurement of Protein Synthesis and Degradation Rates

Dynamic SILAC is an extension of the classic SILAC method that allows for the measurement of protein synthesis and degradation rates. thermofisher.com By switching cells from a "light" to a "heavy" medium containing L-Cysteine (1-¹³C; ¹⁵N) at a specific time point, the rate of incorporation of the heavy isotope into newly synthesized proteins can be monitored over time using mass spectrometry. thermofisher.com This provides a direct measure of the protein synthesis rate. Conversely, by switching from a "heavy" to a "light" medium, the rate of disappearance of the heavy-labeled proteins can be tracked to determine protein degradation rates. This approach has been instrumental in understanding the dynamics of the proteome under various physiological and pathological conditions.

Investigating Protein Structure, Folding, and Interactions

The incorporation of L-Cysteine (1-¹³C; ¹⁵N) into proteins provides a powerful spectroscopic probe for investigating their structure, folding pathways, and interactions with other molecules. The unique isotopic signature allows for the application of techniques like nuclear magnetic resonance (NMR) spectroscopy and isotope-edited infrared (IR) spectroscopy. chemrxiv.orgresearchgate.net

Site-Specific Incorporation into Recombinant Proteins for Biophysical Studies

The site-specific introduction of L-Cysteine (1-¹³C; ¹⁵N) into recombinant proteins is a key strategy for detailed biophysical characterization. chemrxiv.orgresearchgate.net This can be achieved through various molecular biology techniques, enabling the placement of the isotopic label at specific positions within the protein sequence. nih.gov

For example, researchers have developed biosynthetic strategies to incorporate ¹³C-labels into β-lactam antibiotics by supplementing the growth medium with 1-¹³C-L-cysteine. chemrxiv.orgresearchgate.net This allowed them to use ¹³C NMR and isotope-edited IR difference spectroscopy to study the interactions of these antibiotics with their protein targets, such as β-lactamase. chemrxiv.orgresearchgate.net The ability to introduce a unique cysteine residue at a specific site also facilitates the attachment of biophysical probes, like fluorophores, for techniques such as fluorescence resonance energy transfer (FRET) to study protein-protein interactions and conformational changes. nih.gov

Table 2: Biophysical Studies Utilizing Site-Specific Labeled Cysteine
TechniqueApplicationKey InsightReference
¹³C NMR and Isotope-Edited IR SpectroscopyInterrogation of β-lactam antibiotic interactions with β-lactamaseEnabled the study of mechanistic intermediates in antibiotic action. chemrxiv.orgresearchgate.net
Fluorescence Resonance Energy Transfer (FRET)Mapping protein-protein interaction interfacesAllowed for site-specific labeling of proteins for distance measurements. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyStudying the folding of cysteine-rich peptidesSimplified the structure determination of complex peptides. db-thueringen.de

Probing Cysteine-Mediated Redox Changes and Post-Translational Modifications

Cysteine residues are often involved in redox signaling and are susceptible to various post-translational modifications (PTMs). chemrxiv.org Isotopic labeling with L-Cysteine (1-¹³C; ¹⁵N) can be used to probe these modifications. Techniques like isotope-coded affinity tags (ICAT) utilize reagents that specifically react with cysteine residues. oup.comacs.org By using light and heavy versions of the ICAT reagent, the redox state of cysteine residues in two different samples can be compared. acs.org

In a typical experiment, free reduced thiols in one sample are labeled with the "light" ICAT reagent, while those in a second, oxidant-treated sample are labeled with the "heavy" reagent. acs.org The ratio of the heavy to light signals in the mass spectrometer reveals the extent of oxidation of specific cysteine residues. acs.org This approach has been instrumental in identifying redox-sensitive cysteines and understanding their role in cellular signaling pathways. mdpi.complos.org More advanced methods, such as oxidative ICAT (OxICAT), allow for the direct monitoring of cysteine oxidation within a single sample by differentially labeling reduced and oxidized cysteines with isotopic tags. mdpi.com

Novel Isotope-Coded Proteomics Strategies

The versatility of cysteine's chemistry has led to the development of novel isotope-coded proteomics strategies that go beyond traditional SILAC. nih.govnih.gov These methods often involve chemical labeling of cysteine residues with isotopically coded reagents to achieve relative or absolute quantification of proteins. nih.gov

One such strategy is the isotope-coded affinity tag (ICAT) method, which uses a reagent that contains a thiol-reactive group, a stable isotope-labeled linker (e.g., with deuterium (B1214612) or ¹³C), and a biotin (B1667282) affinity tag. oup.com This allows for the specific isolation and quantification of cysteine-containing peptides. oup.com Variations of this method have been developed to improve quantification accuracy and expand the scope of proteins that can be analyzed. nih.govnih.gov

Another innovative approach is the NeuCode labeling strategy, which uses a pair of cysteine-specific tags with different heavy isotopes that result in a very small mass difference. nih.gov This allows for accurate determination of the number of cysteine residues in a proteoform, aiding in its identification. nih.gov These novel strategies, often combined with advanced mass spectrometry techniques, are continuously pushing the boundaries of proteomic research, enabling a deeper understanding of the complex and dynamic nature of the proteome. nih.govnih.gov

Interactions of L Cysteine 1 13c; 15n with Materials and Biological Macromolecules

Surface Adsorption and Ligand-Binding Studies (e.g., Gold Nanoparticles)

The affinity of the thiol group (-SH) in cysteine for noble metals makes it an exceptional ligand for functionalizing surfaces like gold nanoparticles (AuNPs). amazonaws.comresearchgate.net The use of L-Cysteine (1-¹³C; ¹⁵N) provides distinct spectroscopic signatures that are instrumental in elucidating the fine details of these surface interactions. acs.orgnih.gov

Research utilizing isotopically labeled L-cysteine has been pivotal in defining how these molecules arrange themselves on nanoparticle surfaces. Studies combining various analytical techniques have confirmed that cysteine binds to gold surfaces primarily through its deprotonated thiol group, forming a strong gold-thiolate bond. researchgate.netresearchgate.netaps.org

Solution and solid-state NMR studies leveraging ¹³C and ¹⁵N labeling are particularly insightful. acs.orgresearchgate.net In one study on ultrasmall AuNPs (1.8 nm diameter), ¹³C and ¹⁵N-labeled L-cysteine was used to probe the coordination environment. acs.orgnih.govresearchgate.net Advanced NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), revealed a splitting of the carbon signal closest to the gold surface into three distinct signals. researchgate.net This was interpreted as the existence of three different crystallographic binding sites on the nanoparticle surface, each providing a unique magnetic environment for the adsorbed cysteine ligand. acs.orgresearchgate.net X-ray Photoelectron Spectroscopy (XPS) analysis complemented these findings by confirming the presence of metallic gold (Au(0)) with a small fraction of oxidized Au(I) species, which are involved in the ligand binding. acs.orgnih.gov

The stability of the cysteine monolayer on nanoparticle surfaces and the dynamics of ligand exchange are critical for their application. Isotopic labeling offers a unique window into these processes. Diffusion-Ordered Spectroscopy (DOSY) NMR experiments on AuNPs functionalized with labeled cysteine have shown that the ligands are firmly attached to the nanoparticles, with no detectable residual or detached cysteine in the solution. acs.orgnih.govresearchgate.net

The dynamic nature of these interfaces has been elegantly demonstrated using Surface-Enhanced Raman Scattering (SERS) in conjunction with cysteine isotopologues (molecules that differ only in their isotopic composition). chemrxiv.org In a study comparing the adsorption of natural L-cysteine (predominantly ¹²C, ¹⁴N) and fully labeled L-Cysteine (¹³C₃, ¹⁵N) on silver nanoparticles, distinct marker bands in the SERS spectra were identified for each isotopologue. chemrxiv.org This spectral separation allows for the real-time monitoring of competitive binding and exchange at the nanoparticle surface. The research revealed that the exchange between bound and free cysteine molecules is an entropy-driven process that leads to an equilibrium state. chemrxiv.org

Mechanistic Enzymology through Kinetic Isotope Effects

The substitution of an atom with a heavier isotope can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org Measuring KIEs provides profound insight into reaction mechanisms, particularly for identifying the rate-determining step of an enzyme-catalyzed reaction. L-Cysteine (1-¹³C; ¹⁵N) is an ideal substrate for such studies.

A ¹³C KIE at the carboxyl carbon (C-1) can be used to probe enzymatic reactions involving this group, such as decarboxylation. If the C-1—C-2 bond is broken or its vibrational frequency is significantly altered in the transition state of the rate-limiting step, a reaction rate measured with L-Cysteine (1-¹³C) will differ from that measured with unlabeled cysteine. nih.govresearchgate.net Similarly, a ¹⁵N KIE at the amino group can determine the degree to which C-N bond cleavage or rehybridization of the nitrogen atom is involved in the rate-determining step. nih.gov

While direct KIE studies on L-Cysteine (1-¹³C; ¹⁵N) are not widely reported, the principles are well-established from studies on other amino acids. For example, heavy atom isotope effects (¹³C and ¹⁵N) were used to elucidate the reaction mechanism of aspartate aminotransferase, helping to confirm that steps like Cα-H cleavage and ketimine hydrolysis contribute to rate limitation. nih.gov The application of this methodology to cysteine-metabolizing enzymes, using L-Cysteine (1-¹³C; ¹⁵N), would allow for a precise dissection of their catalytic mechanisms. System-level modeling frameworks have been developed to account for the impact of such KIEs from ¹³C and ¹⁵N tracers on metabolic fluxes and isotopic patterns. d-nb.info

Probing Metal Chelation and Complex Formation

L-cysteine is a potent metal chelator due to its multiple binding sites: the thiol, the amino group, and the carboxyl group. researchgate.netmdpi.comnih.gov The specific ¹³C and ¹⁵N labels in L-Cysteine (1-¹³C; ¹⁵N) act as site-specific spectroscopic reporters for investigating the coordination chemistry of metal-cysteine complexes.

NMR spectroscopy is the primary tool for these investigations. The chemical shifts of the ¹³C and ¹⁵N nuclei are highly sensitive to their local electronic environment. Upon chelation of a metal ion, changes in the ¹³C and ¹⁵N NMR signals can unequivocally identify which functional groups are involved in the coordination. researchgate.netscholaris.ca

Studies on the complexation of lead(II) with L-cysteine in aqueous solutions have utilized ¹³C NMR to monitor the carboxyl group's involvement. researchgate.net Similarly, research on the reaction between a platinum(II) complex and L-cysteine employed ¹⁵N NMR to track the coordination at the amino group. mjcce.org.mk These studies allow for the detailed characterization of the structure and stoichiometry of the resulting metal complexes in solution, providing fundamental insights into how toxic metals interact with biological molecules. researchgate.netscholaris.camjcce.org.mk

Table of Mentioned Chemical Compounds

Future Perspectives and Emerging Research Directions for L Cysteine 1 13c; 15n

Integration with Advanced Multi-Omics Data Analysis Pipelines

The future of biomedical research lies in the integration of multiple "omics" disciplines, such as proteomics (the study of proteins) and metabolomics (the study of metabolites). L-cysteine (1-13C; 15N) is set to play a pivotal role in this integrated approach. By using this labeled compound, scientists can simultaneously track its incorporation into newly synthesized proteins and its conversion into various metabolites. isotope.com

This dual-tracking capability is invaluable for understanding the intricate connections between protein synthesis and metabolic networks. For instance, in cancer research, tracing the flux of labeled cysteine can reveal how tumor cells rewire their metabolism to support rapid growth and deal with oxidative stress. aacrjournals.orgnih.gov Integrating this data with genomic and transcriptomic information will provide a comprehensive, systems-level view of the molecular changes that drive disease. Advanced computational algorithms will be essential to analyze these large, multi-layered datasets and to identify novel biomarkers and therapeutic targets. nih.gov

Development of Spatially Resolved Isotopic Tracing Techniques

A significant frontier in metabolic research is understanding how metabolic activities differ across various tissues and even within different regions of a single tumor. nih.gov Spatially resolved isotopic tracing, a technique that maps the distribution of labeled molecules within a biological sample, is a key technology in this area. The use of L-cysteine (1-13C; 15N) in conjunction with imaging techniques like mass spectrometry imaging (MSI) will allow for the visualization of cysteine metabolism at a microscopic level.

This approach can provide unprecedented detail on metabolic heterogeneity. For example, researchers could identify specific "hotspots" of glutathione (B108866) synthesis within a tumor, which may correlate with regions of high proliferation or drug resistance. aacrjournals.org This spatial information is critical for developing targeted therapies that can overcome the challenges posed by the complex and varied microenvironments of diseased tissues.

Advancements in Micro- and Nanofluidic Platforms for Labeled Compound Analysis

The analysis of isotopically labeled compounds is becoming more efficient and sensitive with the advent of micro- and nanofluidic technologies. These "lab-on-a-chip" platforms allow for the manipulation and analysis of minute quantities of biological samples with high precision. When combined with mass spectrometry, these devices can rapidly separate and detect L-cysteine (1-13C; 15N) and its downstream metabolites from single cells or small cell populations.

This capability is particularly important for studying rare cell types or for analyzing precious clinical samples. The high-throughput nature of microfluidic systems will also enable large-scale screening studies, accelerating the pace of discovery in areas such as drug development and personalized medicine. The continued development of these platforms will undoubtedly expand the applications of L-cysteine (1-13C; 15N) in both basic and clinical research.

Q & A

Q. What is the rationale for using dual isotopic labeling (¹³C and ¹⁵N) in L-cysteine studies?

Dual isotopic labeling enables precise tracking of metabolic pathways and molecular interactions. The ¹³C label at the C1 position allows monitoring of carbon flux in central metabolic pathways (e.g., glycolysis, TCA cycle), while ¹⁵N facilitates nitrogen tracing in amino acid biosynthesis and protein turnover. This approach is critical for elucidating sulfur-containing metabolite dynamics, such as glutathione synthesis or cysteine oxidation states, using techniques like NMR or mass spectrometry (MS) .

Q. How can researchers detect and quantify ¹³C and ¹⁵N enrichment in L-cysteine during metabolic studies?

Isotopic enrichment is typically quantified via nuclear magnetic resonance (NMR) for ¹³C positional analysis or liquid chromatography-mass spectrometry (LC-MS) for both ¹³C and ¹⁵N detection. For example, LC-MS with selected ion monitoring (SIM) can distinguish labeled vs. unlabeled cysteine based on mass shifts (e.g., +1 Da for ¹³C, +1 Da for ¹⁵N). Calibration curves using internal standards (e.g., ¹³C-glucose) ensure accuracy .

Q. Why is isotopic purity (e.g., 98%) critical in experimental outcomes?

High isotopic purity minimizes background noise in spectroscopic analyses. Impurities (e.g., unlabeled cysteine) can skew metabolic flux calculations or introduce false positives in protein turnover studies. For instance, in bacterial growth experiments, even low levels of unlabeled cysteine may bypass isotopic tracer effects, confounding results .

Advanced Research Questions

Q. How should a metabolic flux analysis (MFA) study using dual-labeled L-cysteine be designed?

  • Isotope Selection : Use 1-¹³C; ¹⁵N L-cysteine to track carbon and nitrogen incorporation into downstream metabolites (e.g., cystine, glutathione).
  • Experimental Setup : Cultivate cells in isotopically defined media, ensuring cysteine is the sole sulfur source. Monitor time-dependent isotope incorporation via LC-MS/MS or 2D-NMR.
  • Controls : Include unlabeled controls and validate tracer specificity using knockout models (e.g., cysteine desulfurase-deficient strains) .
  • Data Interpretation : Apply computational tools (e.g., INCA, OpenFLUX) to model flux distributions and resolve pathway bottlenecks .

Q. How can researchers resolve discrepancies in isotope enrichment data from NMR vs. MS?

Discrepancies often arise from technique-specific limitations:

  • NMR : Detects positional ¹³C labeling but requires high sample concentrations (~mM).
  • MS : Offers higher sensitivity (nM-pM) but may miss positional information without fragmentation (e.g., MS/MS). Solution : Cross-validate using complementary techniques. For example, use ¹³C-NMR to confirm carbon positions and LC-MS/MS to quantify low-abundance labeled metabolites .

Q. What methodological challenges arise when optimizing isotopic labeling for in vivo vs. in vitro studies?

  • In Vivo : Variable isotope dilution due to endogenous cysteine pools. Mitigate via pre-labeling organisms or using auxotrophic strains.
  • In Vitro : Enzymatic reactions may discriminate against heavy isotopes (kinetic isotope effects). Test reaction rates with labeled vs. unlabeled substrates.
  • Storage : Degradation of labeled cysteine (e.g., oxidation to cystine) requires inert atmospheres or -80°C storage .

Q. How can isotopic labeling clarify contradictory findings in cysteine’s role in oxidative stress?

Contradictions often stem from undefined cysteine redox states or indirect effects. For example:

  • Use ¹³C-labeled cysteine to distinguish between glutathione synthesis (direct antioxidant role) and cysteine oxidation to sulfates (pro-oxidant byproducts).
  • Pair with redox-sensitive fluorescent probes (e.g., roGFP) to correlate isotope tracing with real-time oxidative stress measurements .

Methodological Best Practices

  • Literature Evaluation : Prioritize primary sources (e.g., peer-reviewed journals) over vendor-provided data. Cross-check isotopic purity claims with independent assays .
  • Ethical Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
  • Data Reproducibility : Document storage conditions (e.g., -20°C for lyophilized samples) and analytical parameters (e.g., LC gradient profiles) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.